molecular formula C14H19N3O4 B12482695 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol

2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol

Cat. No.: B12482695
M. Wt: 293.32 g/mol
InChI Key: DVNDUNBVEGAFDE-UHFFFAOYSA-N
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Description

2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a complex organic compound that features a benzylamine structure with additional functional groups, including a methoxy group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer proliferation.

  • Case Study : A study demonstrated that derivatives of oxadiazole showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Compounds similar to 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol have been investigated for their antimicrobial efficacy.

  • Case Study : In vitro studies revealed that the compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mode of action was attributed to disruption of bacterial cell membranes .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases.

  • Case Study : Research indicated that oxadiazole derivatives could mitigate oxidative stress in neuronal cells, suggesting a protective role against conditions like Alzheimer's disease .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science.

Polymer Chemistry

The compound can serve as a building block for synthesizing novel polymers with enhanced properties.

  • Data Table: Polymer Characteristics
    Polymer TypePropertiesApplication Area
    Conductive PolymersHigh electrical conductivityElectronics
    Biodegradable PolymersEco-friendly degradation ratesPackaging

Coatings and Adhesives

Due to its chemical stability and adhesion properties, the compound is being evaluated for use in coatings and adhesives.

  • Case Study : Experimental coatings formulated with this compound showed improved resistance to environmental degradation compared to traditional coatings .

Mechanism of Action

The mechanism by which 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol exerts its effects depends on its specific application:

Biological Activity

The compound 2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol is a complex organic molecule that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N3O4

Structural Features

The compound features a benzyl group substituted with a methoxy and an oxadiazole moiety, which is significant for its interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent. For instance, derivatives with similar oxadiazole structures have shown significant activity against various cancer cell lines. The following table summarizes the antiproliferative effects observed in related compounds:

Compound NameCell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)3.1
Compound BHCT116 (Colon)5.3
Compound CH460 (Lung)4.0

These results indicate that compounds with similar structural features to This compound may exhibit selective cytotoxicity towards cancer cells.

The proposed mechanism of action for compounds containing oxadiazole derivatives often involves:

  • Inhibition of Cell Proliferation : Targeting pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.
  • Antioxidant Activity : Reducing oxidative stress within cells, which can contribute to cancer progression.

Antiviral Activity

Some derivatives of compounds related to This compound have been assessed for antiviral properties, particularly against Hepatitis B virus (HBV). The following findings summarize their efficacy:

Compound NameVirus TargetIC50 (µM)Reference
IMB-0523HBV1.99
Related Compound DHBV3.30

These results suggest that modifications on the benzyl and oxadiazole groups can enhance antiviral activity.

Antibacterial Activity

Research has also explored the antibacterial properties of similar compounds:

Compound NameBacterial StrainMIC (µg/mL)Reference
Compound EE. coli16
Compound FS. aureus32

These studies indicate that certain structural features are crucial for antibacterial efficacy.

Study 1: Synthesis and Biological Evaluation

A study synthesized several derivatives of oxadiazole-containing compounds and evaluated their biological activities against multiple cancer cell lines. The most promising candidates exhibited low IC50 values and were further investigated for their mechanisms of action .

Study 2: Antiviral Screening

Another research effort focused on screening various oxadiazole derivatives for antiviral properties against HBV. The study found that specific modifications significantly enhanced antiviral activity compared to standard treatments .

Properties

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[[3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C14H19N3O4/c1-10-16-14(21-17-10)9-20-12-4-3-11(7-13(12)19-2)8-15-5-6-18/h3-4,7,15,18H,5-6,8-9H2,1-2H3

InChI Key

DVNDUNBVEGAFDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)COC2=C(C=C(C=C2)CNCCO)OC

Origin of Product

United States

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